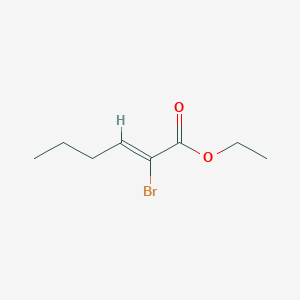

Ethyl (Z)-2-bromohex-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

ethyl (Z)-2-bromohex-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6- |

InChI Key |

QRKWZSWILJXLJU-SREVYHEPSA-N |

Isomeric SMILES |

CCC/C=C(/C(=O)OCC)\Br |

Canonical SMILES |

CCCC=C(C(=O)OCC)Br |

Origin of Product |

United States |

Reactivity Profiles and Organic Transformations of Ethyl Z 2 Bromohex 2 Enoate

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in ethyl (Z)-2-bromohex-2-enoate makes it a prime candidate for nucleophilic addition reactions. The electron-withdrawing character of the ethyl ester moiety polarizes the π-system, rendering the β-carbon electrophilic and thus the primary site for nucleophilic attack.

Conjugate (Michael) Addition Pathways

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a nucleophile adds to the carbon-carbon double bond rather than directly at the carbonyl carbon.

Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates), are effective nucleophiles for conjugate addition reactions. Research on analogous 6-bromo-2-hexenoates demonstrates that these substrates readily react with active methylene compounds in the presence of a base such as potassium carbonate (K₂CO₃). acs.org The reaction typically proceeds via an initial Sₙ2 displacement of the terminal bromide, followed by an intramolecular conjugate addition to form cyclic products. acs.org This sequence highlights the dual reactivity of such substrates.

For this compound, the primary reaction with an active methylene compound would be the direct conjugate addition across the activated double bond.

Table 1: Representative Michael Addition Reactions with Active Methylene Compounds

| Nucleophile (Active Methylene Compound) | Base | Expected Product Structure |

|---|---|---|

| Malononitrile (B47326) | K₂CO₃ | Ethyl 2-bromo-3-(dicyanomethyl)hexanoate |

| Dimethyl malonate | K₂CO₃ | Ethyl 2-bromo-3-(bis(methoxycarbonyl)methyl)hexanoate |

This table illustrates the expected products from the direct conjugate addition of various active methylene compounds to this compound.

A particularly powerful application of conjugate addition with appropriately functionalized substrates is the diastereoselective formation of carbocycles. In studies using (E)-ethyl 6-bromohex-2-enoates, reaction with active methylene compounds leads to the formation of highly substituted cyclopentanes through a formal [4+1] annulation. acs.org This process involves an initial intermolecular Sₙ2 reaction where the active methylene compound displaces the terminal bromide, followed by a subsequent intramolecular conjugate addition that closes the ring. acs.org

These reactions are often highly diastereoselective. For instance, the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with malononitrile or dimethyl malonate yields trisubstituted cyclopentanes with high 2,3-trans diastereoselectivity. acs.org The stereochemistry of the newly formed stereocenters is controlled by the geometry of the enolate intermediate during the cyclization step. While this specific example involves an isomer with the bromine at the 6-position, it establishes a key reactivity pattern for bromo-substituted hexenoates in carbocycle synthesis. The construction of cyclohexanes via a formal [5+1] annulation is also possible when starting with a 7-bromo-2-heptenoate. acs.org

Table 2: Diastereoselective [4+1] Annulation of (E)-Ethyl 6-bromo-2-hexenoates with Malononitrile

| 4-Substituent on Hexenoate | Product Yield | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| Benzyl | 95% | >95:5 | acs.org |

| Methyl | 92% | >95:5 | acs.org |

| Isopropyl | 99% | >95:5 | acs.org |

Data adapted from studies on (E)-ethyl 4-substituted-6-bromo-2-hexenoates, demonstrating the high trans-diastereoselectivity of the [4+1] annulation process. acs.org

The regioselectivity of the nucleophilic attack on this compound is dictated by the electronic properties of the molecule. The ester group acts as a powerful electron-withdrawing group, which extends its influence through the conjugated π-system of the double bond. This polarization makes the β-carbon (C-3) electron-deficient and "soft," while the carbonyl carbon (C-1) is "hard." According to the principles of hard and soft acids and bases (HSAB), soft nucleophiles, such as the enolates derived from active methylene compounds, will preferentially attack the soft electrophilic β-carbon. acs.org This results in 1,4-addition (conjugate addition) rather than 1,2-addition (direct attack at the carbonyl group). The bromine atom at the α-position (C-2) further influences the electronics of the alkene, but the primary site of attack for soft nucleophiles remains the β-carbon.

Reactions with Nitrogen Nucleophiles and Heteroatom Species

Nitrogen nucleophiles, such as amines and azides, can also participate in conjugate addition reactions with α,β-unsaturated esters. These reactions are fundamental for the synthesis of nitrogen-containing compounds, including valuable β-amino esters.

The addition of nitrogen nucleophiles to this compound can lead to the formation of β-amino esters or their precursors. The reaction of a related α-bromo-α,β-unsaturated aldehyde with N-methylaniline has been shown to proceed via a nucleophilic vinyl substitution, demonstrating the reactivity of such systems with amines. mdpi.com For the formation of β-amino esters, the more common pathway is conjugate addition.

The use of the azide (B81097) anion (N₃⁻) as a nitrogen nucleophile is a well-established method for introducing nitrogen. The conjugate addition of an azide to an α,β-unsaturated ester would yield a β-azido ester. nottingham.ac.uk This intermediate is a stable precursor that can be readily reduced to the corresponding primary β-amino ester using standard methods like catalytic hydrogenation or Staudinger reduction. Research on allylic azides has also shown they can undergo complex rearrangements and subsequent cyclizations, such as the intramolecular Schmidt reaction, to produce vinyl-substituted bicyclic lactams, highlighting the synthetic utility of azide addition products. core.ac.uk

Table 3: Potential Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Intermediate Product | Final Product (after workup/reduction) |

|---|---|---|

| Ammonia (NH₃) | Ethyl 3-amino-2-bromohexanoate | Ethyl 3-amino-2-bromohexanoate |

| Benzylamine (BnNH₂) | Ethyl 3-(benzylamino)-2-bromohexanoate | Ethyl 3-(benzylamino)-2-bromohexanoate |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Potassium carbonate |

| Malononitrile |

| Dimethyl malonate |

| (Phenylsulfonyl)acetonitrile |

| Ethyl 2-bromo-3-(dicyanomethyl)hexanoate |

| Ethyl 2-bromo-3-(bis(methoxycarbonyl)methyl)hexanoate |

| Ethyl 2-bromo-3-(1-cyano-1-(phenylsulfonyl)methyl)hexanoate |

| (E)-Ethyl 6-bromohex-2-enoate |

| (E)-Ethyl 4-benzyl-6-bromo-2-hexenoate |

| (E)-Ethyl 7-bromo-2-heptenoate |

| N-methylaniline |

| Ethyl 3-amino-2-bromohexanoate |

| Ethyl 3-(benzylamino)-2-bromohexanoate |

| Ethyl 3-azido-2-bromohexanoate |

Cyclization Reactions to Form Heterocyclic Architectures

The strategic placement of functional groups in this compound and its derivatives facilitates their use in the synthesis of diverse heterocyclic compounds. These reactions often proceed through intramolecular nucleophilic attack or cycloaddition pathways.

Research has demonstrated that related α-bromoacrylic ethyl esters can undergo base-induced coupling and cyclization reactions. molaid.com For instance, the reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with nucleophiles like potassium cyanide or sodium borohydride (B1222165) proceeds via a Michael addition followed by a ring-closure to form cyclopropane (B1198618) derivatives. researchgate.net Similarly, reaction with sodium ethoxide is proposed to involve a Michael addition, cyclization, and subsequent ring-opening. researchgate.net These examples highlight the potential for this compound to participate in similar cyclization cascades to generate substituted heterocyclic systems.

The synthesis of various heterocyclic structures, such as 1,4-benzoxazines and pyrrol-2-ones, has been achieved using related bromo-enoate synthons. researchgate.net Additionally, the transformation of similar compounds into fused heterocyclic systems like azolo- or -azinopyrimidine derivatives has been reported. researchgate.net These transformations underscore the utility of the vinyl bromide and ester moieties in constructing complex ring systems. The general principle often involves an initial reaction at the β-position of the α,β-unsaturated system, followed by an intramolecular cyclization. The specific outcome is dependent on the nature of the nucleophile and the reaction conditions employed.

Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated transformations. These reactions provide powerful methods for the formation of carbon-carbon bonds and the construction of cyclic systems.

Intramolecular Radical Cyclizations for Carbocyclic Systems

While direct examples involving this compound are not prevalent in the searched literature, the analogous compound 6-bromohex-1-ene is a well-established substrate for intramolecular radical cyclizations. nih.govnih.gov In these reactions, a radical is generated at the carbon bearing the bromine, which then adds to the intramolecular alkene to form a five-membered ring. This type of cyclization is a common strategy for the synthesis of cyclopentane (B165970) derivatives. researchgate.net The efficiency of these cyclizations can be influenced by the concentration of the radical trapping agent and the nature of the radical initiator. researchgate.net

Mechanistic Probes Employing Radical Clock Substrates (General Relevance)

Radical clock substrates are molecules that undergo a unimolecular rearrangement at a known rate, allowing for the determination of the rates of competing bimolecular reactions. illinois.edu These experiments are crucial for elucidating reaction mechanisms. Substrates like 6-bromohex-1-ene and (bromomethyl)cyclopropane (B137280) are classic examples of radical clocks. nih.govillinois.edu

When a radical is generated from 6-bromohex-1-ene, it can either be trapped by another reagent or undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical. nih.govresearchgate.net The ratio of the uncyclized to the cyclized product, combined with the known rate of cyclization, provides a "clock" to time the trapping reaction. illinois.edu For example, in studies of iron-catalyzed reductive couplings, the use of 6-bromohex-1-ene as a radical clock substrate resulted in the formation of the ring-cyclized product, confirming the intermediacy of an alkyl radical. nih.gov Similarly, in nickel-catalyzed reactions, the observation of cyclized and ring-opened products from radical clock experiments with 6-bromohex-1-ene and (bromomethyl)cyclopropane indicated the involvement of alkyl radical species. nih.gov

Cross-Coupling Reactions Involving the Vinylic Bromine

The vinylic bromine atom of this compound is a key functional handle for participating in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki)

Palladium catalysts are highly effective for activating the carbon-bromine bond in vinyl bromides for cross-coupling reactions.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of conjugated enynes. libretexts.org While specific examples with this compound were not found, the general applicability of the Sonogashira coupling to vinyl bromides is well-documented. wikipedia.org For instance, (Z)-2,3-dibromo-2-propenoic acid ethyl ester has been successfully coupled with terminal alkynes in a palladium/copper-catalyzed reaction. orgsyn.org The reaction conditions are generally mild, often conducted at room temperature in an amine base which also acts as the solvent. wikipedia.org

The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of a vinyl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgbeilstein-journals.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.gov The Suzuki-Miyaura type cross-coupling has been successfully applied to various alkenyl bromides with potassium alkyltrifluoroborates using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as Cs₂CO₃. nih.gov The choice of palladium catalyst and ligands, such as phosphines, can be crucial for achieving high yields and reaction rates. organic-chemistry.orgnih.gov

| Palladium-Catalyzed Cross-Coupling Reactions | |

| Reaction | Description |

| Sonogashira Coupling | Forms a C-C bond between a vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Suzuki Coupling | Forms a C-C bond between a vinyl halide and an organoboron compound. organic-chemistry.orgnih.gov |

| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) and often a Cu(I) co-catalyst for Sonogashira. wikipedia.orgorgsyn.orgnih.gov |

| Base | Amine bases (e.g., triethylamine) for Sonogashira; carbonates (e.g., Na₂CO₃, Cs₂CO₃) for Suzuki. wikipedia.orgbeilstein-journals.orgnih.gov |

| Key Feature | High functional group tolerance and generally mild reaction conditions. wikipedia.orgnih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction, for instance, utilizes copper to couple aryl halides. organic-chemistry.org More modern copper-catalyzed cross-coupling reactions often proceed under milder conditions and can be used for a variety of transformations. pku.edu.cn

Considerations for Stereoretention or Stereoinversion in Coupling Processes

The stereochemical outcome of cross-coupling reactions involving vinyl halides like this compound is of paramount importance for the synthesis of stereodefined polysubstituted alkenes. The two most prevalent palladium-catalyzed cross-coupling reactions for such substrates are the Suzuki-Miyaura and Stille couplings. The geometry of the double bond in the product is determined by the mechanism of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For Suzuki-Miyaura coupling , the reaction of a vinyl halide with an organoboron reagent generally proceeds with retention of the alkene stereochemistry. wikipedia.orgrsc.orglibretexts.orgharvard.edu The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step typically occurs with retention of the (Z)-configuration, initially forming a cis-palladium(II) complex, which may rapidly isomerize to the more stable trans-complex. wikipedia.orgharvard.edu The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, and the final reductive elimination step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, are also known to proceed with retention of configuration. libretexts.org Therefore, the (Z)-geometry of the starting bromoenoate is expected to be preserved in the final coupled product.

Similarly, the Stille coupling , which pairs the vinyl halide with an organostannane reagent, is also highly stereospecific. openochem.orgwikipedia.org The mechanism follows a similar catalytic cycle to the Suzuki reaction. wikipedia.org It has been widely established that each step—oxidative addition, transmetalation, and reductive elimination—proceeds with retention of the stereochemistry of the vinyl group. openochem.orgwikipedia.org Consequently, when this compound is subjected to Stille coupling conditions, the (Z)-configuration of the double bond is maintained in the product. wikipedia.org However, it has been noted that under harsh reaction conditions or with certain ligand combinations, unexpected loss of stereochemistry can occur. wikipedia.orgrsc.org The choice of palladium catalyst, ligands, and reaction conditions is therefore critical to ensure high fidelity of stereoretention. rsc.orgharvard.edu

| Coupling Reaction | Coupling Partner | Key Mechanistic Steps | General Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Retention of configuration | wikipedia.orgrsc.orglibretexts.org |

| Stille Coupling | Organostannane Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Retention of configuration | openochem.orgwikipedia.org |

Isomerization and Olefin Metathesis Studies

The (Z)-isomer of ethyl 2-bromohex-2-enoate is the thermodynamically less stable isomer compared to its (E)-counterpart. This energy difference drives the isomerization from the (Z) to the (E) form, a process that can be initiated through several pathways, including thermal, photochemical, and catalytic methods. researchgate.net

Thermal Isomerization: Heating can provide sufficient energy to overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization. The rate of thermal isomerization is dependent on the activation energy of the process. imist.manih.gov For bromoenoates, the presence of the electron-withdrawing ester group and the bromine atom can influence the energy of the transition state. In some cases involving styrylbenzenes, the activation energy for Z-to-E conversion in a basic medium was determined to be around 14.15 kcal/mol. nih.gov

Photochemical Isomerization: The isomerization of alkenes can be efficiently promoted by light. rsc.orgresearchgate.net Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a triplet state (T₁). In either the S₁ or T₁ state, the energy barrier for rotation around the central C=C bond is significantly lower than in the ground state. acs.org Rotation leads to a "twisted" intermediate which can then relax back to the ground state as either the (Z) or (E) isomer. The ratio of isomers in the resulting photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. acs.orgmdpi.com Both direct irradiation and photosensitized approaches, where a separate molecule absorbs the light and transfers the energy to the alkene, can be employed. acs.orgrsc.org

Acid-Catalyzed Isomerization: Traces of acid can catalyze the Z-to-E isomerization of certain alkenes. nih.gov The proposed mechanism involves the protonation of the carbonyl oxygen of the ester group. This enhances the electrophilicity of the β-carbon, facilitating the addition of a nucleophile (like a conjugate base or solvent molecule). The subsequent rotation around the now single Cα-Cβ bond, followed by elimination, leads to the formation of the more stable (E)-isomer. This method has been shown to be effective for stilbene (B7821643) derivatives containing a norbornene moiety, achieving quantitative Z-to-E conversion. nih.gov

The selective isomerization of alkenes is a powerful tool in organic synthesis, and various transition metal catalysts have been developed for this purpose. These catalytic systems can promote isomerization under mild conditions and, in some cases, offer control over the stereochemical outcome, driving the reaction towards the thermodynamically favored (E)-isomer or, less commonly, the (Z)-isomer. researchgate.net The primary mechanisms involve either metal-hydride addition-elimination or π-allyl intermediates. researchgate.net

Ruthenium-Based Catalysts: Ruthenium complexes are highly efficient for alkene isomerization. organic-chemistry.org For instance, commercially available ruthenium compounds can catalyze the migration of terminal alkenes to internal positions with high selectivity for the (E)-product, often requiring only parts-per-million (ppm) levels of the catalyst under solvent-free conditions at elevated temperatures. csic.esspringernature.com Pincer complexes, such as [Ru(CO)H(PNN)], have also been shown to be active for alkene isomerization under mild conditions following activation with an alcohol. researchgate.net

Iron-Based Catalysts: As a cost-effective and low-toxicity alternative to precious metals, iron-based catalysts have gained significant interest. researchgate.net Iron complexes can catalyze the isomerization of terminal alkenes to thermodynamically stable internal alkenes. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed via an iron(I)/iron(III) catalytic cycle or involve two-state reactivity where different spin states of the iron center facilitate different steps of the reaction. osti.govbris.ac.uk For example, a high-spin iron(I) complex was found to catalyze the isomerization of 1-hexene (B165129) to a 4:1 mixture of trans:cis 2-hexene. acs.org

Cobalt- and Nickel-Based Catalysts: Cobalt complexes have also been utilized for alkene isomerization. organic-chemistry.org For example, certain cobalt(I) complexes can convert terminal alkenes to (Z)-2-alkenes with high regioselectivity and stereoselectivity. organic-chemistry.org Nickel catalysis provides a platform for the stereodivergent synthesis of internal alkenes. By tuning the ligand and additives, either the (E) or (Z) isomer can be selectively obtained from a terminal alkene starting material via a Ni-H mediated mechanism. chemrxiv.org

| Catalyst Type | Typical Precursor/Complex | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | RuH₂(CO)(PPh₃)₃, Ru pincer complexes | Typically E-selective | Highly active (ppm loadings), tolerates various functional groups. | organic-chemistry.orgcsic.esresearchgate.net |

| Iron | Fe(II) β-diketiminate, High-spin Fe(I) complexes | Thermodynamic (E-favored) | Cost-effective, low toxicity, operates via Fe(I)/Fe(III) or multi-spin-state mechanisms. | acs.orgosti.govbris.ac.uk |

| Cobalt | CoCl₂, Co(I) complexes | Can be tuned for Z-selectivity | Ligand bite angle can be crucial for selectivity. | organic-chemistry.orgorganic-chemistry.org |

| Nickel | Ni(0) with phosphine (B1218219) ligands | Stereodivergent (E or Z) | Selectivity is controlled by ligand choice and additives (e.g., acid source). | chemrxiv.org |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Z-Bromoenoate Synthesis

The stereoselective synthesis of (Z)-α-bromoenoates, such as ethyl (Z)-2-bromohex-2-enoate, is pivotal for their application in organic synthesis. Understanding the mechanisms that govern the formation of the Z-isomer is crucial for optimizing reaction conditions and yields. Key synthetic strategies include stereoselective olefination reactions and bromination-dehydrobromination sequences.

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for alkene synthesis. The stereochemical outcome of these reactions is determined during the formation of an oxaphosphetane intermediate. pitt.edu For the synthesis of Z-alkenes, particularly from non-stabilized or semi-stabilized ylides, the reaction is often under kinetic control. stackexchange.comwikipedia.org

The currently accepted mechanism for the Wittig reaction proceeds through a concerted [2+2] cycloaddition, forming the oxaphosphetane directly via a four-centered transition state, rather than through a betaine (B1666868) intermediate. pitt.edustackexchange.com The stereoselectivity arises from the geometry of this transition state. An early, four-centered transition state is proposed for the formation of Z-alkenes. harvard.edu This puckered, non-planar transition state is kinetically favored as it minimizes steric interactions between the substituents on the aldehyde and the ylide. harvard.edu

In the case of stabilized ylides, which are structurally similar to the phosphorus ylides required for bromoenoate synthesis, the reaction tends to favor the (E)-alkene. wikipedia.org This is attributed to a later, more planar transition state where 1,2-interactions become more significant, and the reversibility of the initial steps allows for equilibration to the thermodynamically more stable trans-oxaphosphetane. pitt.edu However, modifications can be employed to favor the Z-isomer. For instance, using certain solvents or salt-free conditions can enhance Z-selectivity by maintaining kinetic control. pitt.eduwikipedia.org Density functional theory (DFT) calculations have been used to support these mechanistic proposals, revealing that the Z-selective process can have a significantly lower activation energy. nih.gov

Table 1: Factors Influencing Stereoselectivity in Olefination Reactions

| Factor | Influence on Selectivity | Mechanistic Rationale |

|---|---|---|

| Ylide Stability | Non-stabilized ylides generally favor (Z)-alkenes. wikipedia.org | Reaction is under kinetic control, proceeding through an early, sterically favored transition state. stackexchange.comharvard.edu |

| Stabilized ylides generally favor (E)-alkenes. wikipedia.org | Reaction is often under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane. pitt.edu | |

| Reaction Conditions | Lithium-free conditions | Favors direct oxaphosphetane formation and kinetic (Z) products. pitt.edustackexchange.com |

| Presence of Lithium Salts | Can promote reversibility and formation of thermodynamic (E) products. harvard.edu |

| Aldehyde Structure | β-heteroatoms | Can increase (Z)-selectivity. stackexchange.com |

This table summarizes general trends in Wittig-type reactions that are foundational to understanding the synthesis of specific bromoenoates.

An alternative and effective route to (Z)-α-bromoenoates involves the bromination of an α,β-unsaturated ester followed by dehydrobromination. A notable example demonstrates that the bromination of E-hexenal, followed by dehydrobromination, can yield (Z)-2-bromohex-2-enal with high selectivity. mdpi.com A similar principle applies to the synthesis of this compound.

The mechanism proceeds in two stages:

Bromination: The parent α,β-unsaturated ester reacts with bromine (Br₂) to form a vicinal dibromo derivative. This addition typically occurs via an anti-addition pathway.

Dehydrobromination: The subsequent elimination of hydrogen bromide (HBr) is base-mediated. The stereochemical outcome of the elimination is highly dependent on the conformation of the dibromo intermediate and the base used. To achieve (Z)-selectivity, the elimination must proceed through a specific pathway where the proton and the bromine atom are removed in a way that favors the formation of the Z-alkene. The use of specific bases and solvents, such as dimethyl sulfoxide (B87167) (DMSO), can induce selective dehydrohalogenation to afford the desired Z-isomer under mild conditions. mdpi.com

The success of this method hinges on controlling the stereochemistry of the elimination step. The relative stability of the transition states leading to the (Z) and (E) isomers dictates the final product ratio.

Detailed Mechanistic Pathways of Nucleophilic and Radical Transformations

This compound is a versatile substrate for various transformations, including nucleophilic additions and radical reactions. The electronic properties of the molecule, with an electron-withdrawing ester group and a halogen atom on the double bond, define its reactivity.

This compound is an electron-deficient alkene, making it a good Michael acceptor for conjugate additions. Nucleophiles can attack the β-carbon, leading to a variety of functionalized products. However, the presence of multiple electrophilic sites can lead to challenges in controlling regioselectivity. nih.gov For α-bromoenoates, nucleophilic attack can occur at the β-carbon (1,4-addition), the carbonyl carbon, or even directly at the carbon bearing the bromine atom (S_N_V, or vinyl substitution).

Controlling regioselectivity between 1,4- and 1,6-addition in extended conjugated systems is a significant challenge. nih.govrsc.org The choice of nucleophile, catalyst, and reaction conditions is critical. "Soft" nucleophiles, often used in combination with "soft" catalysts like certain ruthenium(II) complexes, tend to favor conjugate addition over direct carbonyl attack. nih.gov

Stereoselectivity is also a key consideration. khanacademy.orgmasterorganicchemistry.com The approach of the nucleophile to the planar alkene determines the stereochemistry of the newly formed chiral centers. In a reaction sequence involving an initial S_N_2 reaction followed by an intramolecular conjugate addition, high diastereoselectivity has been observed in the formation of substituted carbocycles from a related (E)-bromohexenoate. acs.org The stereochemistry of the starting (Z)-enoate would be expected to influence the stereochemical outcome of the final product in such transformations.

The carbon-bromine bond in this compound can be cleaved under radical conditions to generate a vinyl radical intermediate. This reactive species can participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule. These cyclizations are powerful methods for constructing cyclic and polycyclic systems. nih.govrsc.org

The process is typically initiated by a radical initiator, such as triethylborane (B153662) (BEt₃)/O₂ or by using a transition metal catalyst. nih.govresearchgate.net The key intermediate is the vinyl radical formed at the C2 position. This radical can then add to an internal alkene or alkyne, most commonly in a 5-exo or 6-endo fashion. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo cyclizations often being kinetically favored over 6-endo closures. nih.gov However, the substitution pattern on the tether connecting the radical and the acceptor can influence this preference, and in some cases, the 6-endo product can be favored or formed via rearrangement of the initial 5-exo product. nih.gov

The stereochemistry of the final product is determined during the cyclization and subsequent hydrogen atom abstraction or reduction step. researchgate.net The intermediate radical species can be planar or rapidly inverting, and the stereochemical outcome depends on the transition state of the ring-closing step. The presence of chiral auxiliaries or catalysts can be used to achieve enantioselective radical cyclizations. researchgate.net

Table 2: Key Intermediates in Transformations of this compound

| Transformation Type | Key Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|

| Conjugate Addition | Enolate | Protonation or reaction with an electrophile | Functionalized alkane |

| Radical Cyclization | Vinyl radical | Intramolecular addition to an unsaturated bond | Cyclic compound |

| Heck Coupling | Organopalladium species | Migratory insertion and β-hydride elimination | Substituted alkene |

This table illustrates the primary reactive intermediates formed from this compound in common synthetic transformations.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound without the need for physical experimentation. nextmol.comlabinsights.nl Methods such as Density Functional Theory (DFT) and other ab initio calculations can be used to model reaction mechanisms, predict transition state energies, and rationalize experimental observations like stereoselectivity. labinsights.nlwikipedia.org

For instance, computational studies can corroborate the mechanistic proposals for the Z-selectivity observed in olefination reactions. By calculating the activation energies for the transition states leading to both the (Z) and (E) isomers, researchers can predict which pathway is kinetically favored. nih.gov Such calculations have been instrumental in supporting the model of a puckered, four-centered transition state in the Wittig reaction. stackexchange.com

Computational methods are also applied to:

Predict Reaction Outcomes: Simulating reaction pathways for nucleophilic additions or radical cyclizations can help predict product ratios and understand the factors controlling regioselectivity and stereoselectivity. uq.edu.au

Analyze Reaction Intermediates: The structures and stabilities of transient species like vinyl radicals or organometallic complexes can be calculated, providing insight into their behavior. researchgate.net

Elucidate Catalytic Cycles: In metal-catalyzed reactions, computational chemistry can model the entire catalytic cycle, identifying the active catalytic species and rate-determining steps. labinsights.nl

A specific computational study involving this compound has been mentioned in the context of its use in the synthesis of himalensine A, indicating its utility in planning complex synthetic routes. doi.org The synergy between experimental work and computational chemistry accelerates the development of new synthetic methods and provides a deeper understanding of chemical reactivity at a molecular level. nextmol.comarxiv.org

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving vinyl halides like this compound. These calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction energetics, which are crucial for understanding and predicting chemical reactivity.

For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for this substrate, DFT calculations can elucidate the energetics of each elementary step in the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination. While specific DFT studies exclusively on this compound are not widely published, extensive computational work on similar systems, such as the Heck reaction of vinyl bromides, provides a reliable framework. researchgate.net

A hypothetical reaction pathway for a Suzuki coupling of this compound with a generic boronic acid (R-B(OH)₂) could be modeled to determine the activation energies (Ea) and reaction energies (ΔE) for each step.

Note: These values are illustrative and based on typical ranges for similar published Suzuki reactions.

Modeling Stereochemical Control and Spin-State Changes in Catalysis

A key feature of reactions involving this compound is the stereochemistry of the double bond. Maintaining the (Z)-configuration or achieving selective inversion to the (E)-isomer is often a primary synthetic goal. Computational modeling is a powerful tool for understanding the origins of stereochemical control.

In palladium-catalyzed reactions, the stereochemistry of the product is often determined during the oxidative addition and reductive elimination steps. For example, intramolecular Heck cyclisations of (Z)-vinyl bromides have been observed to proceed with inversion of stereochemistry, a phenomenon that can be investigated computationally by modeling the transition states leading to different stereoisomers. researchgate.net

Computational models can analyze the steric and electronic interactions within the transition state that favor one stereochemical outcome over another. For example, in a catalyst-substrate complex, the spatial arrangement of the hexenyl group, the bromo substituent, and the catalyst's ligands can be modeled to predict the lowest energy pathway for bond formation.

Spin-state changes are particularly relevant in catalysis involving first-row transition metals like copper or nickel, which are sometimes used in reactions with vinyl halides. DFT can calculate the relative energies of different spin states (e.g., singlet vs. triplet) for reaction intermediates and transition states. While specific studies on this compound are limited, research into copper-catalyzed aminations of alkenes demonstrates the importance of considering different spin states to accurately model the reaction mechanism. rsc.org

Table 2: Factors Influencing Stereochemical Outcome in Catalysis

| Factor | Description | Computational Insight |

|---|---|---|

| Ligand Steric Bulk | The size of the ligands on the metal catalyst. | DFT can model the steric repulsion between the ligand and the substrate, predicting which diastereomeric transition state is lower in energy. |

| Substrate Geometry | The inherent (Z) geometry of the starting material. | Modeling can show the energy penalty associated with bond rotations and predict whether stereoretention or inversion is more favorable. |

| Solvent Effects | The polarity and coordinating ability of the solvent. | Implicit or explicit solvent models can be included in calculations to determine their effect on transition state stabilization. uq.edu.au |

| Reaction Mechanism | The specific pathway (e.g., concerted vs. stepwise). | Computational studies can differentiate between mechanisms and their inherent stereochemical consequences. mdpi.com |

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining known phenomena, computational chemistry serves a predictive role in the development of new reactions for this compound. By modeling hypothetical transformations, chemists can screen for feasibility and predict selectivity before committing to extensive laboratory work.

For example, the potential for this compound to participate in novel cycloaddition reactions could be assessed using computational methods. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can predict the reactivity of the alkene based on the energies and coefficients of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). harvard.edu

A computational analysis could predict the regioselectivity of a hypothetical Diels-Alder reaction where this compound acts as the dienophile. The interaction between the FMOs of the diene and the dienophile would indicate which constitutional isomer is electronically favored.

Table 3: Computationally Predicted Reactivity Parameters

| Parameter | Definition | Relevance to this compound |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates greater electrophilicity, suggesting reactivity towards nucleophiles or as a dienophile in normal-electron-demand cycloadditions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates greater nucleophilicity, relevant for reactions with electrophiles. |

| Atomic Charges | Calculated partial charges on each atom. | Predicts sites of nucleophilic or electrophilic attack. The carbon bearing the bromine atom is expected to be significantly electrophilic. |

| Bond Dissociation Energy | The energy required to break the C-Br bond. | Predicts the feasibility of reactions initiated by C-Br bond cleavage, such as in radical reactions or oxidative addition. |

By calculating these parameters, researchers can hypothesize how this compound might behave in a new reaction environment, guiding the rational design of experiments for novel and selective chemical transformations. acs.org

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A suite of NMR experiments is employed to assign the configuration and confirm the complex structure of Ethyl (Z)-2-bromohex-2-enoate.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ) of the vinylic proton and the allylic carbons are particularly sensitive to the geometry of the double bond. In the (Z)-isomer, the vinylic proton (H-3) is spatially close to the ester's carbonyl group, leading to a characteristic chemical shift.

The determination of the E/Z ratio in a sample mixture is often accomplished by integrating the distinct signals for the vinylic proton in the ¹H NMR spectrum for each isomer. researchgate.netresearchgate.net For this compound, the vinylic proton is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons of the butyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| 1 (C=O) | - | ~164 | Quaternary Carbonyl |

| 2 (C-Br) | - | ~123 | Quaternary Carbon |

| 3 (C-H) | ~6.9-7.2 | ~145-149 | Triplet (t) |

| 4 (CH₂) | ~2.2-2.4 | ~32 | Multiplet (m) |

| 5 (CH₂) | ~1.4-1.6 | ~21 | Multiplet (m) |

| 6 (CH₃) | ~0.9-1.0 | ~14 | Triplet (t) |

| 7 (O-CH₂) | ~4.2-4.3 | ~61 | Quartet (q) |

| 8 (O-CH₂-CH₃) | ~1.2-1.3 | ~14 | Triplet (t) |

Nuclear Overhauser Effect (NOE) Spectroscopy for Configurational Analysis

To unambiguously confirm the Z-configuration, Nuclear Overhauser Effect (NOE) spectroscopy is the definitive NMR technique. The NOE is a phenomenon where irradiating one nucleus affects the signal intensity of other nuclei that are close in space (typically < 5 Å), regardless of the number of bonds separating them. youtube.com

For this compound, a key NOE correlation is expected between the vinylic proton (H-3) and the protons of the adjacent methylene group (H-4) on the butyl chain. This spatial proximity is characteristic of the Z-isomer. In the corresponding E-isomer, the vinylic proton would be too far from the H-4 protons to produce a significant NOE signal.

Table 2: Expected Key NOESY Correlations for Configurational Assignment

| Irradiated Proton(s) | Observed NOE at Proton(s) | Implication |

| Vinylic H-3 | Allylic CH₂ (H-4) | Confirms Z-configuration |

| Ethyl CH₂ (H-7) | Ethyl CH₃ (H-8) | Confirms ethyl ester group connectivity |

Advanced NMR Techniques (e.g., HMBC, COSY) for Complex Structural Confirmation

Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map out the complete atomic connectivity of the molecule. researchgate.netresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com It is invaluable for tracing the carbon chain. For this compound, COSY would show correlations between H-3 and H-4, H-4 and H-5, H-5 and H-6, and within the ethyl group (H-7 to H-8), confirming the structure of the alkyl chain and the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com It is crucial for connecting the different fragments of the molecule, especially across quaternary carbons. youtube.com

Table 3: Predicted Key COSY and HMBC Correlations for this compound

| Experiment | Proton | Correlated Atom(s) | Significance |

| COSY | H-3 (vinylic) | H-4 (allylic CH₂) | Confirms C3-C4 bond |

| H-4 (allylic CH₂) | H-3, H-5 | Traces the alkyl chain | |

| H-7 (ethyl CH₂) | H-8 (ethyl CH₃) | Confirms ethyl group | |

| HMBC | H-3 (vinylic) | C-1 (carbonyl), C-2, C-4, C-5 | Connects vinylic proton to carbonyl and alkyl chain |

| H-4 (allylic CH₂) | C-2, C-3, C-5, C-6 | Confirms alkyl chain structure | |

| H-7 (ethyl CH₂) | C-1 (carbonyl), C-8 | Connects ethyl group to the ester function |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

While NMR provides excellent data for the structure in solution, single-crystal X-ray diffraction offers the most definitive and unambiguous evidence of molecular structure and stereochemistry in the solid state. uhu-ciqso.es This technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of the molecule. uhu-ciqso.es To perform this analysis, the compound must be grown as a suitable single crystal, which can sometimes be challenging. Although it is a benchmark method for stereochemical assignment, no published single-crystal X-ray diffraction data for this compound was found in the reviewed sources. doi.org

Mass Spectrometry for Molecular Formula and Fragment Analysis (Confirming Reaction Products)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. researchgate.netsci-hub.st For this compound (C₈H₁₃BrO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula. nottingham.ac.uk

A key characteristic in the mass spectrum is the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of a molecule containing one bromine atom. ibchem.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at bonds alpha to the carbonyl group. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Lost Fragment | Formula of Lost Fragment |

| 220 / 222 | Molecular Ion ([M]⁺) | - | C₈H₁₃BrO₂ |

| 175 / 177 | Ethoxy radical | •OCH₂CH₃ | C₂H₅O |

| 147 / 149 | Ethyl ester group | •COOCH₂CH₃ | C₃H₅O₂ |

| 163 / 165 | Butyl radical | •C₄H₉ | C₄H₉ |

| 43 | Base Peak (likely) | Propyl cation | [C₃H₇]⁺ |

Synthetic Utility and Applications of Ethyl Z 2 Bromohex 2 Enoate in Complex Molecule Synthesis

Role as a Precursor for Stereodefined Alkenes and Alkanes

The (Z)-configuration of the double bond in ethyl (Z)-2-bromohex-2-enoate makes it a valuable starting material for the synthesis of other stereodefined alkenes. The bromine atom can be readily substituted through various cross-coupling reactions, often with retention of the original stereochemistry. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce a wide array of alkyl, aryl, or vinyl substituents in place of the bromine atom. This allows for the generation of more complex trisubstituted alkenes with a defined (Z)-geometry, a structural motif present in numerous biologically active molecules.

Furthermore, the electron-withdrawing nature of the ester group activates the double bond towards nucleophilic attack, which can also be exploited for the synthesis of stereodefined alkenes. While direct nucleophilic substitution on a vinylic halide can be challenging, organocuprate reagents are known to undergo conjugate addition to similar α,β-unsaturated systems, which could be followed by elimination to yield a new alkene.

In addition to forming new alkenes, this compound can serve as a precursor to stereodefined alkanes. Stereoselective reduction of the double bond can be achieved using various catalytic hydrogenation methods. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, potentially leading to the formation of specific diastereomers. Moreover, the bromine atom can be removed either before or after the reduction of the double bond through reductive dehalogenation, providing access to saturated esters with controlled stereochemistry at what were formerly the vinylic carbons.

Building Block for Diverse Heterocyclic Systems

The reactivity profile of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The presence of both an electrophilic carbon atom attached to the bromine and an electrophilic β-carbon in the α,β-unsaturated ester system allows for reactions with a range of binucleophiles, leading to the formation of diverse ring systems.

Synthesis of Substituted Pyrrole-2-ones and Related Nitrogen Heterocycles

While direct studies on this compound for this purpose are not extensively documented, the analogous reactivity of similar bromoenoates suggests its utility in the synthesis of substituted pyrrole-2-ones. For instance, the reaction of a related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, with primary amines has been shown to produce 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This transformation likely proceeds through an initial N-alkylation followed by an intramolecular cyclization. By analogy, the reaction of this compound with primary amines could be expected to yield substituted pyrrole-2-ones, where the butyl group from the hexenoate chain would be incorporated into the final product. The reaction mechanism involves the amine acting as a nucleophile, attacking the carbon bearing the bromine, followed by an intramolecular condensation to form the heterocyclic ring.

Construction of Benzoxazine Derivatives

The synthesis of benzoxazine derivatives using bromoenoates has also been reported. A study utilizing ethyl (2E)-4-bromo-3-ethoxybut-2-enoate demonstrated its conversion into ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.net This was achieved by first reacting the bromoenoate with a nitrophenol, followed by reduction of the nitro group to an amine, which then undergoes an intramolecular Michael addition to form the benzoxazine ring. researchgate.net This strategy highlights the potential of this compound to participate in similar reaction sequences. The reaction with an ortho-aminophenol, for example, could lead to the direct formation of a benzoxazine derivative through a tandem N-alkylation and subsequent intramolecular cyclization.

Formation of Phosphorous-Containing Heterocycles (e.g., Phostams, Phostones)

Intermediate for Carbocyclic Ring Formation and Natural Product Analogues

The carbon framework of this compound can be elaborated into more complex carbocyclic structures, including those found in natural products. The combination of functionalities allows for various cyclization strategies to be employed.

Stereoselective Formation of Cyclopentanes and Cyclohexanes

The α,β-unsaturated ester moiety of this compound is a classic Michael acceptor, making it a suitable substrate for conjugate addition reactions that can initiate cyclization cascades. The reaction with a suitable enolate or other carbon nucleophile can lead to the formation of a new carbon-carbon bond at the β-position. If the incoming nucleophile also contains a reactive site, a subsequent intramolecular reaction can lead to the formation of a five- or six-membered ring.

For example, a tandem Michael addition-cyclization sequence is a powerful strategy for the construction of cyclopentane (B165970) and cyclohexane rings. organic-chemistry.org A nucleophile could add to the β-position of this compound, and if this nucleophile is part of a larger molecule with a pendant group capable of displacing the bromine atom, a cyclization would occur. The stereochemistry of the starting (Z)-enoate could influence the stereochemical outcome of the newly formed stereocenters in the carbocyclic product. While specific examples employing this compound are not prevalent in the literature, the principles of Michael-initiated ring closure are well-established and applicable to this substrate.

The development of stereoselective methods for the synthesis of carbocycles is of great interest in organic synthesis. The inherent stereochemistry of this compound provides a handle for controlling the stereochemistry of the final cyclic product. Further research in this area could uncover novel and efficient routes to stereodefined cyclopentanes and cyclohexanes utilizing this versatile building block.

Application in Polyketide and Fatty Acid Derivative Synthesis (Conceptual)

This compound represents a versatile, though conceptually utilized, building block in the synthesis of complex natural products such as polyketides and fatty acid derivatives. Its utility stems from the unique arrangement of functional groups: a reactive vinyl bromide, an electron-withdrawing ethyl ester, and a specific (Z)-geometry, which together offer a platform for strategic carbon-carbon bond formations and functional group manipulations.

In the context of polyketide synthesis, where molecules are constructed by the sequential addition of two-carbon units, this compound could serve as a specialized extender unit. The vinyl bromide moiety is particularly significant as it can participate in various cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings would allow for the introduction of diverse alkyl, aryl, or alkynyl groups at the C2 position. This strategy enables the incorporation of non-standard side chains, deviating from the typical methyl or ethyl groups found in natural polyketide pathways. The (Z)-configuration of the double bond could be crucial for establishing the desired stereochemistry in the target molecule's backbone, a critical aspect of biological activity.

Conceptually, the α,β-unsaturated ester portion of the molecule can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles to the C3 position, extending the carbon chain and introducing new functionalities. This reactivity is fundamental to the chain elongation processes that characterize both fatty acid and polyketide biosynthesis. libretexts.org The sequence of reactions could involve an initial cross-coupling at the C2 position followed by a Michael addition at C3, effectively building a more complex and functionalized carbon skeleton reminiscent of a polyketide intermediate.

For the synthesis of fatty acid derivatives, particularly unsaturated or modified fatty acids, this compound offers a synthetic entry point. The existing four-carbon chain attached to the reactive centers can be elaborated upon. The vinyl bromide can be converted into a vinyl lithium or vinyl cuprate reagent, which could then be used to forge new carbon-carbon bonds, extending the aliphatic chain. Alternatively, the α-bromo-α,β-unsaturated ester system is a precursor for various transformations that can lead to the introduction of hydroxyl or other functional groups found in specialized fatty acids.

The following table outlines the conceptual synthetic strategies for utilizing this compound in these contexts.

| Synthetic Strategy | Target Class | Key Reaction | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | Polyketides | Suzuki, Stille, Sonogashira | Introduction of diverse side chains at C2 |

| Michael Addition | Polyketides, Fatty Acids | Conjugate addition of nucleophiles | Chain elongation and functionalization at C3 |

| Organometallic Intermediate Formation | Fatty Acids | Lithiation, Cuprate formation | Chain extension via reaction with electrophiles |

| Reduction/Functionalization | Polyketides, Fatty Acids | Hydride reduction, Epoxidation | Introduction of hydroxyl groups and other functionalities |

These conceptual applications highlight the potential of this compound as a valuable synthon for accessing complex molecular architectures that would be challenging to produce through biological pathways alone.

Functional Group Interconversions and Further Derivatization of the Ester Moiety

The ethyl ester moiety of this compound is amenable to a variety of well-established functional group interconversions, allowing for the synthesis of a range of derivatives while preserving the core vinyl bromide structure. These transformations are crucial for modifying the properties of the molecule or for preparing it for subsequent reaction steps in a larger synthetic scheme.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (Z)-2-bromohex-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup. researchgate.net Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of excess water. The resulting carboxylic acid is a valuable intermediate itself, which can be converted into other derivatives such as acid chlorides or amides. researchgate.net

Reduction: The ester can be selectively reduced to the corresponding primary allylic alcohol, (Z)-2-bromohex-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, at low temperatures. This reduction converts the electron-withdrawing ester into a versatile hydroxyl group, which can be used in ether or ester linkages, or be a precursor for oxidation to the corresponding aldehyde.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. aocs.org For example, reacting this compound with methanol under acidic conditions would yield Mthis compound. This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the new alcohol. researchgate.netaocs.org Transesterification is useful for altering the steric or electronic properties of the ester group or for introducing specific labels.

Amidation: The ester can be converted directly into an amide by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating. The resulting product would be a (Z)-2-bromohex-2-enamide derivative. This transformation is significant for synthesizing peptide fragments or other amide-containing bioactive molecules.

The table below summarizes these key derivatization reactions of the ester moiety.

| Reaction | Reagents | Product Functional Group | Product Name (Example) |

| Hydrolysis | NaOH(aq), then H₃O⁺ or H₃O⁺, heat | Carboxylic Acid | (Z)-2-bromohex-2-enoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Primary Alcohol | (Z)-2-bromohex-2-en-1-ol |

| Transesterification | CH₃OH, H⁺ (cat.) | Methyl Ester | Mthis compound |

| Amidation | R₂NH, heat | Amide | N,N-dialkyl-(Z)-2-bromohex-2-enamide |

These transformations significantly broaden the synthetic utility of this compound, allowing it to be tailored for incorporation into a wide array of target molecules.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of ethyl (Z)-2-bromohex-2-enoate is no exception. Future research will likely focus on moving away from traditional brominating agents like molecular bromine, which pose significant health and environmental hazards.

Key Research Thrusts:

Alternative Brominating Reagents: Investigation into safer and more sustainable bromine sources is a primary objective. This includes the use of N-bromosuccinimide (NBS) and other N-bromo reagents, which offer improved handling and safety profiles. Additionally, the in-situ generation of bromine from bromide salts using green oxidants is a promising avenue that minimizes the risks associated with storing and handling elemental bromine.

Green Solvents and Reaction Conditions: A shift towards environmentally friendly solvents is anticipated. The exploration of deep eutectic solvents (DESs), ionic liquids, and aqueous reaction media could significantly reduce the environmental footprint of the synthesis. Furthermore, the development of solvent-free reaction conditions or the use of recyclable solvent systems will be crucial.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for sustainable chemical transformations. researchgate.netnih.gov Future work could explore photocatalytic methods for the synthesis of (Z)-bromoenoates, potentially offering mild reaction conditions and high stereoselectivity, thereby reducing energy consumption and waste generation. nih.gov

Exploration of Novel Catalytic Systems for Highly Stereoselective Transformations

The geometry of the double bond in this compound is critical for its subsequent reactivity. Therefore, the development of catalytic systems that can precisely control the stereochemical outcome of its synthesis and further transformations is of paramount importance.

Emerging Catalytic Strategies:

Transition Metal Catalysis: Ruthenium and molybdenum-based catalysts have shown promise in the Z-selective synthesis of related unsaturated esters through cross-metathesis reactions. nih.gov Future research will likely focus on designing and optimizing these and other transition metal catalysts to achieve high yields and stereoselectivity specifically for (Z)-bromoenoates. Palladium-catalyzed reactions, which are already used for the synthesis of related α-fluoro-α,β-unsaturated esters, could be adapted for bromo-containing analogues.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often with lower toxicity and cost. The development of novel organocatalysts for the stereoselective synthesis of (Z)-bromoenoates could provide a more sustainable and economical approach.

Enzyme-Catalyzed Reactions: Biocatalysis represents the pinnacle of green chemistry. The discovery or engineering of enzymes that can catalyze the stereoselective bromination of appropriate precursors would be a groundbreaking achievement in the sustainable synthesis of this compound.

Expanding the Substrate Scope and Reaction Diversity of (Z)-Bromoenoates

(Z)-Bromoenoates are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Future research will aim to broaden the range of substrates and reaction types in which these compounds can participate.

Areas for Expansion:

Novel Cross-Coupling Partners: While Suzuki, Stille, and Heck couplings are well-established, there is a continuous search for new and more efficient cross-coupling partners. This includes the use of organosilicon, organozinc, and other organometallic reagents to introduce a wider variety of functional groups.

Diverse Reaction Manifolds: Beyond traditional cross-coupling, the reactivity of the vinyl bromide moiety can be exploited in other transformations. This could include applications in radical reactions, cycloadditions, and transition-metal-catalyzed C-H activation/functionalization reactions.

Synthesis of Complex Molecules: A key driver for expanding the reaction diversity of this compound is its potential application in the synthesis of complex natural products and pharmaceuticals. Showcasing its utility in the efficient construction of intricate molecular architectures will be a significant focus of future research.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To translate laboratory-scale syntheses into industrially viable processes, the integration of modern chemical engineering technologies is essential. Flow chemistry and automated synthesis offer numerous advantages in terms of safety, efficiency, and scalability.

Technological Integration:

Continuous Flow Synthesis: The synthesis of this compound in continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. The in-situ generation and immediate consumption of reactive intermediates in a flow system can minimize the risks associated with their accumulation.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the optimization of reaction conditions and facilitate the rapid generation of libraries of (Z)-bromoenoate derivatives for screening purposes. This high-throughput approach can significantly shorten the discovery and development timelines for new materials and pharmaceuticals.

Synergistic Approaches Combining Experimental and Computational Methodologies

The interplay between experimental and computational chemistry is becoming increasingly crucial for the rational design of new synthetic methods and catalysts. This synergistic approach can provide deep mechanistic insights and guide experimental efforts.

Computational and Experimental Synergy:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the reaction mechanisms of both the synthesis and subsequent transformations of this compound. Understanding the transition states and reaction pathways can aid in the rational design of more efficient and selective catalysts.

Predictive Modeling: Computational models can be developed to predict the stereochemical outcome of reactions, allowing for the in-silico screening of catalysts and reaction conditions before they are tested in the laboratory. This can save significant time and resources.

Data-Driven Discovery: The integration of experimental data with machine learning algorithms can help to identify complex relationships between reaction parameters and outcomes, leading to the discovery of novel and non-obvious reaction conditions for the synthesis and functionalization of (Z)-bromoenoates.

By focusing on these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile building block in organic synthesis, paving the way for the development of more efficient, sustainable, and innovative chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.